molecular formula C3H8O2 B560762 2-Methoxy-D3-ethanol-1,1,2,2-D4 CAS No. 108152-85-8

2-Methoxy-D3-ethanol-1,1,2,2-D4

Cat. No.: B560762
CAS No.: 108152-85-8
M. Wt: 83.138
InChI Key: XNWFRZJHXBZDAG-NCKGIQLSSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-D3-ethanol-1,1,2,2-D4 typically involves the deuteration of methoxyethanol. This process can be achieved through various methods, including the use of deuterated reagents and catalysts. The reaction conditions often require controlled temperatures and pressures to ensure the incorporation of deuterium atoms into the molecular structure .

Industrial Production Methods

Industrial production of this compound involves large-scale deuteration processes. These processes are carried out in specialized facilities equipped with the necessary technology to handle deuterated compounds. The production methods are designed to maximize yield and purity while minimizing the cost and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-D3-ethanol-1,1,2,2-D4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include deuterated aldehydes, acids, alcohols, and substituted derivatives. These products are valuable in various research applications due to their stable isotope labeling .

Scientific Research Applications

2-Methoxy-D3-ethanol-1,1,2,2-D4 is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Methoxy-D3-ethanol-1,1,2,2-D4 involves its incorporation into molecular structures as a stable isotope label. This incorporation allows researchers to track the compound’s movement and transformation within biological and chemical systems. The molecular targets and pathways involved depend on the specific application and the system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other deuterated alcohols and ethers, such as:

Uniqueness

2-Methoxy-D3-ethanol-1,1,2,2-D4 is unique due to its specific deuteration pattern, which provides distinct advantages in NMR spectroscopy and other analytical techniques. Its stability and incorporation into various molecular structures make it a valuable tool in research and development .

Properties

IUPAC Name

1,1,2,2-tetradeuterio-2-(trideuteriomethoxy)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8O2/c1-5-3-2-4/h4H,2-3H2,1H3/i1D3,2D2,3D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNWFRZJHXBZDAG-NCKGIQLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC([2H])([2H])C([2H])([2H])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

83.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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